![molecular formula C23H25N5O3S B2488876 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 901736-05-8](/img/structure/B2488876.png)

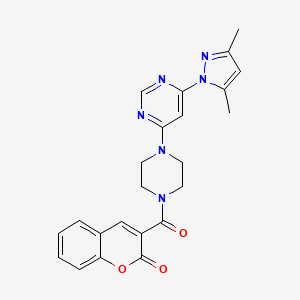

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazoloquinazolinone derivatives involves multiple steps, including cyclization and dehydrogenation processes. For instance, El‐Hiti (1997) outlines a method for synthesizing a range of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones with good yields through the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes, followed by dehydrogenation with thionyl chloride (El‐Hiti, 1997).

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives has been extensively studied, revealing a compact and densely packed heterocyclic system. This structure is pivotal for the compound's interactions and reactivity. The synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and derivatives by Al-Salahi and Geffken (2011) highlights the versatility in modifying the core structure to produce a variety of derivatives with different functional groups (Al-Salahi & Geffken, 2011).

Chemical Reactions and Properties

Triazoloquinazolinone derivatives engage in a range of chemical reactions, leading to the formation of various products with unique chemical properties. For example, Fathalla (2015) describes the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, demonstrating the compound's reactivity towards amino acid esters (Fathalla, 2015).

Wissenschaftliche Forschungsanwendungen

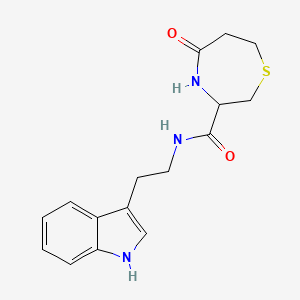

Chemical Synthesis and Structural Analysis

Triazoloquinazolinones are synthesized through various chemical reactions involving key intermediates and building blocks. For example, Crabb et al. (1999) described the preparation of triazoloquinazolinium betaines by treating certain thiosemicarbazides with dicyclohexylcarbodiimide, highlighting the structural diversity achievable within this chemical class (Crabb et al., 1999). Similarly, Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-triazoloquinazolin-5-one derivative, showcasing the potential for creating a variety of derivatives with different chemical properties (Al-Salahi & Geffken, 2011).

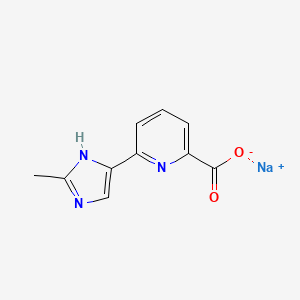

Pharmacological Applications

The structural framework of triazoloquinazolinones lends itself to significant pharmacological potential. Gobinath et al. (2015) synthesized a series of triazoloquinazolinone derivatives and evaluated their H1-antihistaminic activity, finding some compounds with comparable or superior efficacy to standard drugs and with reduced sedative effects, suggesting potential applications in allergy treatment without the common side effect of sedation (Gobinath et al., 2015). Additionally, Al-Salahi and colleagues (2014) explored the synthesis of various benzo(g)triazoloquinazolinone derivatives, further demonstrating the versatility of this chemical class in producing compounds with potentially diverse pharmacological activities (Al-Salahi et al., 2014).

Antitumor Activity

Some triazoloquinazolinones have shown promising antitumor activity. Al-Suwaidan et al. (2016) reported the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, with certain derivatives exhibiting significant broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c1-13(2)15-6-8-16(9-7-15)25-21(29)12-32-23-26-18-11-20(31-5)19(30-4)10-17(18)22-24-14(3)27-28(22)23/h6-11,13H,12H2,1-5H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHZIDJXRLMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)